Dioxan Dihydrat
Description
Structure
3D Structure of Parent
Properties
CAS No. |
60469-77-4 |
|---|---|
Molecular Formula |
C4H12O4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,4-dioxane;dihydrate |
InChI |
InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |
InChI Key |
ZOXACJMYFMCRJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.O.O |
Origin of Product |
United States |
Molecular Level Interactions in 1,4 Dioxane Water Systems
Hydrogen Bonding Networks within Dioxane-Water Complexes
In aqueous solutions, 1,4-dioxane (B91453) and water molecules form intricate, extended networks primarily through hydrogen bonding. nih.gov The evolution and nature of these networks are highly dependent on the concentration of water. At very low water concentrations (mole fraction Xw < 0.1), water molecules are isolated and primarily form hydrogen bonds with the ether oxygen atoms of dioxane. As the water content increases, a transition occurs, leading to the formation of water clusters and eventually a bulk-like, three-dimensional hydrogen-bonded network of water molecules. acs.org
Studies using density functional theory (DFT) have calculated the binding energies for stable 1,4-dioxane-(water)n complexes. The binding energy increases with the number of water molecules, indicating the strengthening of the complex. epa.govresearchgate.net
| Complex | Number of Water Molecules (n) | Total Energy (hartrees) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1,4-dioxane-(water)₁ | 1 | -384.1964038 | 6.23 |
| 1,4-dioxane-(water)₂ | 2 | -460.6570694 | 16.73 |
| 1,4-dioxane-(water)₃ | 3 | -537.1032381 | 18.11 |
Data sourced from Chaudhari, A. (2010). epa.govresearchgate.net
The primary interaction between dioxane and water is the conventional O-H⋯O hydrogen bond, where a hydrogen atom from a water molecule acts as the donor and an oxygen atom from a dioxane molecule serves as the acceptor. researchgate.net The average energy of this type of bond in dioxane-water complexes is approximately -2.293 kcal/mol, with an average bond length of about 2.797 Å. researchgate.net
In addition to the conventional O-H⋯O bond, weaker, non-conventional C-H⋯O hydrogen bonds have been proposed and investigated. In these interactions, a C-H group from the dioxane molecule acts as a weak hydrogen bond donor to the oxygen of a water molecule. Some studies propose the formation of a "bifunctional" hydrogen-bonded complex where water is connected to dioxane through both an O-H⋯O and a C-H⋯O bond. The presence of these weak C-H⋯O bonds is supported by the blue shifts observed in the C-H stretching bands in vibrational spectroscopy. However, other computational studies did not find evidence of C–H…O bonds in their calculated complex structures. researchgate.net Analysis of radial distribution functions from molecular dynamics simulations points to the presence of weak C–H–O hydrogen bonds in aqueous solutions. researchgate.net
Conformational Analysis of 1,4-Dioxane in Hydrated Environments
In any phase, the six-membered ring of 1,4-dioxane is not planar. It adopts several non-planar conformations to relieve the angle strain that would be present in a flat hexagonal shape. wikipedia.org The most significant of these are the "chair" and "boat" (or "twist-boat") conformations. acs.orglibretexts.org The presence of water molecules in the environment influences the stability and population of these conformers.
Theoretical and experimental studies consistently show that the chair conformation is the most stable form of 1,4-dioxane in the gas phase, as a pure liquid, and in aqueous solution. researchgate.netresearchgate.netacs.org The energy difference between the chair and the higher-energy twist-boat conformers is significant, resulting in the equilibrium being almost completely shifted toward the chair form, with populations of twist-boat conformers estimated to be less than 0.01%. researchgate.net The boat conformation itself is a transition state between two twist-boat forms and is less stable. wikipedia.org
The interconversion between the two equivalent chair conformations, known as ring flipping, proceeds through higher-energy intermediates. The pathway involves transitioning from the chair to a twist-boat conformation via a high-energy half-chair transition state. wikipedia.orgacs.org
| Conformation | Relative Energy (kcal/mol) | Symmetry |
|---|---|---|
| Chair | 0.00 | C₂h |
| Twist-Boat | ~5.0 | D₂ |
| Boat | Higher than Twist-Boat | C₂v |
| Half-Chair | Highest (Transition State) | C₂ |
Relative energies are approximate values based on data for cyclohexane, which serves as a model for the conformational analysis of six-membered rings. wikipedia.orglibretexts.org
Solvation Dynamics and Preferential Solvation Phenomena
Solvation dynamics describe how solvent molecules rearrange around a solute following a change in the solute's electronic state. In dioxane-water mixtures, these dynamics can be significantly slower compared to neat solvents. This slowing is often attributed to the formation of transient dioxane-water clusters and the time required for the rupture and reorganization of water-dioxane hydrogen bonds. researchgate.net
Preferential solvation is a phenomenon observed in mixed solvents where the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) differs from the composition of the bulk solvent. mdpi.comnih.gov In dioxane-water mixtures, the nature of preferential solvation depends on the solute. For instance, studies on sodium chloride in a 50% dioxane-water mixture indicate a strong preferential hydration of the salt ions. dtic.mildtic.mil Conversely, in mixtures with other organic solvents like N-methylformamide, cyclic ethers including 1,4-dioxane are found to be preferentially solvated by the organic co-solvent rather than by water. mdpi.com
1,4-dioxane is an amphiphilic molecule, possessing hydrophilic ether oxygen atoms and hydrophobic ethylene (B1197577) (-CH₂-CH₂-) groups. The interaction of these nonpolar groups with water is known as hydrophobic hydration. This process involves the structuring of water molecules around the hydrophobic moieties. acs.org The formation of bifunctional hydrogen bonds, involving both the hydrophilic (ether oxygen) and hydrophobic (C-H groups) parts of the molecule, has been proposed as a key feature of the hydrophobic hydration of cyclic ethers. This cooperative interaction is believed to be responsible for the hydration of the nonpolar sections of the molecule. The hydration of nonpolar groups is a complex phenomenon that can involve the formation of "dangling" or non-hydrogen-bonded O-H groups in the water molecules of the hydration shell, similar to what is observed at macroscopic oil-water interfaces. nih.gov
Formation and Structural Diversity of Dioxane-Water Molecular Clusters
The interaction between 1,4-dioxane and water molecules is characterized by the formation of hydrogen-bonded molecular clusters. These aggregates are fundamental to understanding the behavior of dioxane in aqueous solutions. The formation and structure of these clusters have been elucidated through a combination of spectroscopic methods and quantum-chemical calculations.
Research indicates that the composition of these clusters can vary significantly. At low dioxane concentrations (mole fraction xdio ≤ 0.13), the mixtures are primarily composed of water associates and dioxane-water complexes with stoichiometries of DWl (where l = 6–8). As the dioxane concentration increases to between 0.13 and 0.3 mole fraction, small hydrogen-bonded clusters of dioxane and water molecules, such as D1–3W7–21, are formed. At even higher dioxane concentrations (xdio > 0.3), these clusters coexist with larger aggregates of approximately 10 dioxane molecules. researchgate.net
Theoretical studies using density functional theory have provided detailed insights into the geometry and stability of smaller clusters. For complexes of one 1,4-dioxane molecule with one, two, or three water molecules (n=1-3), the most stable conformers have been identified. The binding energies for these stable structures increase with the number of water molecules, calculated to be 6.23 kcal/mol for the 1:1 complex, 16.73 kcal/mol for the 1:2 complex, and 18.11 kcal/mol for the 1:3 complex. researchgate.net This indicates the increasing stability of the cluster as more water molecules participate in the hydrogen-bonding network.
The structural diversity of these clusters is influenced by several factors. A 1,4-dioxane molecule has two oxygen atoms, making it possible to form two hydrogen bonds simultaneously with water molecules. electronicsandbooks.com In the most stable 1:1 complex, a single O-H···O hydrogen bond is formed between the water and dioxane molecules. For the 1:2 clusters, various stable conformations exist, including those with C2h and Cs symmetries. researchgate.net
The conformation of the 1,4-dioxane molecule itself, which can interconvert between chair and boat forms, also affects the cluster geometry. researchgate.net Calculations have shown that the stabilization energy of clusters formed by dioxane molecules in a bath (boat) conformation is greater than that of clusters formed with the chair conformation. researchgate.net Specifically, for (Diox)2·(H2O)m complexes, when the number of water molecules (m) is greater than four, the structures involving the boat conformation of dioxane become more stable. researchgate.net Furthermore, weak C-H···O hydrogen bonds between dioxane and water have also been proposed to contribute to the stability of certain complexes.
Spectroscopic studies, particularly using Fourier-transform infrared (FTIR) spectroscopy, have corroborated these theoretical findings. For instance, vibrational bands observed at 3585 and 3505 cm–1 are attributed to water molecules that are hydrogen-bonded to dioxane. acs.orgresearchgate.net These interactions result in a red shift in the O-H stretching modes of water, indicating the formation of hydrogen bonds. researchgate.net
The following table summarizes the characteristics of the primary dioxane-water molecular clusters based on detailed research findings:
| Cluster Stoichiometry (Dioxane:Water) | Calculated Binding Energy (kcal/mol) | Key Structural Features |
| 1:1 | 6.23 researchgate.net | A single water molecule hydrogen-bonded to one of the oxygen atoms of 1,4-dioxane. researchgate.net |
| 1:2 | 16.73 researchgate.net | Two water molecules hydrogen-bonded to the 1,4-dioxane molecule; various stable conformations exist. researchgate.net |
| 1:3 | 18.11 researchgate.net | Three water molecules forming a hydrogen-bond network with a single 1,4-dioxane molecule. researchgate.net |
| D1–3W7–21 | Not specified | Small, stable hydrogen-bonded clusters found in mixtures with dioxane mole fractions between 0.13 and 0.3. researchgate.net |
Advanced Spectroscopic Characterization of 1,4 Dioxane Hydrates and Complexes
Vibrational Spectroscopy for Intermolecular Interaction Probing
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the local environment of molecules. It serves as a primary tool for investigating the hydrogen bonding and other non-covalent interactions that govern the structure and properties of 1,4-dioxane-water mixtures.
Infrared (IR) spectroscopy probes the vibrational transitions within a molecule. In the context of 1,4-dioxane (B91453) and water mixtures, changes in the IR spectrum, particularly frequency shifts, provide direct evidence of intermolecular interactions.
The interaction between 1,4-dioxane and water molecules leads to noticeable shifts in the characteristic vibrational frequencies of both species. The C-H stretching vibrations of 1,4-dioxane and the O-H stretching vibrations of water are particularly informative.
Studies have shown that the frequencies of the C-H stretching vibration modes of 1,4-dioxane increase as the concentration of water increases. acs.org This phenomenon, known as a "blue shift," is indicative of the formation of weak C-H···O hydrogen bonds between the C-H groups of dioxane and the oxygen atom of water. acs.orgrsc.org This type of hydrogen bond is considered "improper" or "blue-shifting" and is a key feature of the hydration of the C-H groups in 1,4-dioxane. acs.orgnih.gov The bending vibration bands of the C-H groups also shift to higher wavenumbers, further supporting the influence of attractive forces from water molecules. dergipark.org.tr
Conversely, the O-H stretching band of water is also affected by the presence of 1,4-dioxane. In dioxane-water mixtures, new peaks appear at higher frequencies (blue-shifted) compared to pure water, which are attributed to the vibrational bands of water molecules hydrogen-bonded to 1,4-dioxane. mdpi.comresearchgate.net This high-frequency shift is a result of the weakening of the hydrogen bond network of water upon the introduction of dioxane. researchgate.net Some research suggests a model where a water molecule acts as both a proton donor in a conventional O-H···O hydrogen bond with the ether oxygen of dioxane and a proton acceptor in a blue-shifting C-H···O hydrogen bond simultaneously. acs.org
The extent of these frequency shifts is dependent on the concentration of the mixture. Saturation of these shifts for most modes is typically observed at a dioxane-water molar ratio of approximately 1:28. rsc.orgresearchgate.net
Table 1: Observed Solvent-Induced Frequency Shifts in 1,4-Dioxane-Water Mixtures
| Vibrational Mode | Direction of Shift upon Dilution with Water | Reference |
|---|---|---|
| C-H Stretching (Dioxane) | Blue Shift (Increase in frequency) | acs.org |
| C-H Bending (Dioxane) | Blue Shift (Increase in frequency) | dergipark.org.tr |
| O-H Stretching (Water) | Blue Shift (Increase in frequency) | mdpi.comresearchgate.net |
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly useful for studying the low-frequency modes associated with the collective dynamics of water structure.
Low-frequency Raman spectra of aqueous dioxane solutions have been analyzed to understand the dynamical structure of water. aip.org The spectra of these solutions can be effectively described by the superposition of characteristic water modes and a mode for dioxane. aip.org A notable finding is the disappearance of the 190 cm⁻¹ mode of water at a water mole fraction below approximately 0.8. aip.org This observation suggests the disruption of the tetrahedral-like structure of water, which is typically formed by a network of five water molecules. aip.org
Raman studies have also been employed to investigate the conformational landscape of 1,4-dioxane in aqueous solutions, revealing the presence of small amounts of twist-boat conformers in addition to the dominant chair conformer at room temperature. rsc.orgresearchgate.netscilit.com Furthermore, high-pressure Raman spectroscopy, in conjunction with DFT calculations, has been used to study 1,3-dioxane/water mixtures, concluding that weak C-H···O bonds are formed outside the first coordination sphere. rsc.org
Infrared Spectroscopy of Dioxane-Water Mixtures and Complexes
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of Hydrated Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline hydrates of 1,4-dioxane. It provides information about the local environment of specific nuclei.
ssNMR has been used to study the conformational exchange of 1,4-dioxane when it is included in the channel solvate hydrate (B1144303) formed with finasteride (B1672673). rsc.org This approach allows for the determination of the activation barrier for the anisotropic tumbling of the solvent molecules without the need for complex modeling. rsc.org
In other studies, ¹³C CP/MAS NMR has been used to investigate the adsorption of 1,4-dioxane on bentonite (B74815) clay. dergipark.org.tr A difference in the resonance frequency of the carbon atoms between free 1,4-dioxane and the dioxane-clay system indicates that the mobility of the 1,4-dioxane molecules is restricted within the bentonite structure. dergipark.org.tr
Dielectric Spectroscopy for Molecular Relaxation Phenomena
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly sensitive to the rotational motion of polar molecules and the relaxation of hydrogen-bond networks.
Studies of 1,4-dioxane-water mixtures at 25 °C using dielectric relaxation spectroscopy have revealed the microheterogeneous structure of these mixtures. acs.orgnih.gov The spectra are best described by the sum of two Debye processes. The slower process is attributed to the cooperative relaxation of the hydrogen-bond network of water, while the faster mode reflects the dynamics of water molecules in a dioxane-rich environment. acs.orgnih.gov The addition of 1,4-dioxane causes a significant slowing down of the cooperative mode, which is ascribed to a reduction in the number of available hydrogen-bond acceptor sites and geometric constraints imposed on the water molecules. acs.orgnih.gov
Weak dielectric absorption has also been observed in the clathrate hydrate of 1,4-dioxane, which has a composition of D·∼17H₂O and a structure II clathrate framework. scilit.com This absorption, associated with the reorientation of the nonpolar 1,4-dioxane molecule, is attributed to the induction of a small dipole moment in the water molecules of the cage by the chair form of dioxane. scilit.com
Neutron Scattering Studies of Dioxane-Water Structure and Dynamics
Neutron scattering is a versatile technique that provides unique information about the structure and dynamics of materials at the atomic and molecular level. Because neutrons interact with atomic nuclei, they are particularly sensitive to the positions and motions of hydrogen atoms, making this method ideal for studying aqueous systems.
Large-angle X-ray scattering (LAXS) and small-angle neutron scattering (SANS) have been used to investigate the salt-induced phase separation of 1,4-dioxane-water mixtures. capes.gov.bracs.org These studies have shown that before phase separation, the preferential hydration of ions is enhanced with increasing salt concentration. capes.gov.bracs.org After phase separation, the structures of the organic and aqueous phases are similar to those of the corresponding binary mixtures. capes.gov.bracs.org SANS data, interpreted using the Debye correlation length as a measure of concentration fluctuation, indicate an increase in these fluctuations as the salt concentration approaches the point of phase separation. capes.gov.bracs.org
Quasielastic neutron scattering (QENS) studies, combined with molecular dynamics simulations, have also been employed to investigate the liquid structure of 1,4-dioxane. ornl.gov These studies have highlighted the sensitivity of the scattering intensity in the low-momentum transfer region to the presence of residual hydrogen in deuterated samples. ornl.gov
Structural Elucidation of Solid State 1,4 Dioxane Hydrates and Co Crystals
Crystallographic Analysis of Dioxane Hydrates
Crystallographic techniques are the cornerstone for determining the three-dimensional structure of crystalline solids at an atomic level. Both single-crystal and powder X-ray diffraction methods offer complementary information crucial for the characterization of 1,4-dioxane (B91453) hydrates and co-crystals.
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, it is possible to map electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.
Research has shown that 1,4-dioxane forms a classic clathrate hydrate (B1144303) of von Stackelberg's structure II, with a composition of D·17H₂O, where 'D' represents the dioxane guest molecule. cdnsciencepub.com In these structures, the water molecules form a host lattice containing cages, within which the guest 1,4-dioxane molecules are encapsulated.
SC-XRD is also invaluable for characterizing co-crystals or solvates where 1,4-dioxane is incorporated into a crystal lattice alongside another compound and, in some cases, water. For instance, the crystal structure of a 1,4-dioxane solvate of 2-chloro-4-nitrobenzoic acid (CNBA) was determined using SC-XRD. psu.edu The analysis revealed that the asymmetric unit consists of one molecule of CNBA and half a molecule of 1,4-dioxane. psu.edu Similarly, studies on the antibacterial drug furazidin have identified a 1,4-dioxane solvate hydrate (FUR·DIOX·H₂O), for which the crystal structure was successfully determined. chemrxiv.org In the case of finasteride (B1672673), SC-XRD analysis of its 1,4-dioxane solvate revealed it to be a hemihydrate with a finasteride:solvent molar ratio of 2:1, where the solvent molecules were found to be highly disordered within channels in the crystal structure. nih.gov
A summary of crystallographic data obtained from SC-XRD for selected 1,4-dioxane-containing crystals is presented below.
| Compound/Complex | Formula | Crystal System | Space Group | Reference |
| Gadolinium(III) Dioxane Solvate Hydrate | C₆₀H₆₄F₁₈Gd₂N₁₂O₂₀ | Triclinic | P-1 | mdpi.com |
| Nifedipine 1,4-Dioxane Solvate | C₂₁H₂₂N₂O₈ | Monoclinic | P2₁/c | iucr.org |
| CNBA 1,4-Dioxane Solvate | C₇H₄ClNO₄ · 0.5(C₄H₈O₂) | Monoclinic | C2/c | psu.edu |
| Boron Trifluoride Monohydrate Dioxane Adduct | BF₃H₂O·C₄H₈O₂ | Monoclinic | P2₁/c | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and analyze the purity of a sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This method is particularly useful for distinguishing between different polymorphs, hydrates, and solvates. researchgate.net
PXRD has been extensively used to characterize various crystalline forms containing 1,4-dioxane. For example, it was employed to identify a new transient 1,4-dioxane solvate of 2,3-diiodo-6,13-bis(triisopropylsilylethynyl)pentacene, which was found to desolvate to a different crystalline form under ambient conditions. iucr.org In studies of the anti-HIV agent 2-chloro-4-nitrobenzoic acid (CNBA), PXRD was used to characterize a newly discovered monohydrate as well as a 1,4-dioxane solvate. psu.edu
Furthermore, variable-humidity PXRD can be used to monitor structural changes in real-time as a function of relative humidity. frontiersin.org This is particularly relevant for hydrates, as it allows for the direct correlation of changes in the crystal lattice with the uptake or loss of water molecules. frontiersin.org The technique is also essential for confirming the products of desolvation experiments, where PXRD patterns of the initial solvate and the final product can be compared to identify the resulting anhydrous or less-solvated form. researchgate.net
Investigation of Polymorphism and Solvatomorphism in Dioxane-Containing Crystalline Solids
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure, while solvatomorphism (or pseudopolymorphism) describes the phenomenon where different crystalline solids are formed as a result of the incorporation of solvent molecules into the crystal lattice. psu.eduannualreviews.org When the incorporated solvent is water, the resulting solvatomorphs are called hydrates. annualreviews.org
1,4-Dioxane is recognized as a solvent with a high propensity to form solvates, likely due to its ability to participate in hydrogen bonding. annualreviews.org The study of active pharmaceutical ingredients (APIs) and other organic molecules frequently reveals the formation of 1,4-dioxane solvates and solvate hydrates. chemrxiv.orgfrontiersin.org
A comprehensive study on the antibacterial agent furazidin demonstrated its ability to form both a pure 1,4-dioxane solvate (FUR·DIOX) and a 1,4-dioxane solvate hydrate (FUR·DIOX·H₂O) when crystallized from 1,4-dioxane and a 9:1 mixture of 1,4-dioxane and water, respectively. chemrxiv.org This highlights the subtle interplay of solvent composition in directing the crystallization outcome. Similarly, investigations into the solid-state forms of finasteride led to the characterization of a 1,4-dioxane solvate which was also a hemihydrate. nih.gov A fascinating aspect of this research was the discovery that solvates prepared with different solvents (dioxane, THF, IPA) could be isostructural, meaning they share a common crystal structure of the host molecule. nih.gov
The transformation between different solid forms is also a key area of investigation. Grinding experiments on 2-chloro-4-nitrobenzoic acid (CNBA) with a catalytic amount of 1,4-dioxane resulted in the formation of the corresponding solvate, which upon extended grinding, transformed into the more stable polymorphic Form I. psu.edu This illustrates that solvates can act as intermediate phases in the transformation between polymorphs. psu.edu
Thermal Analysis Techniques for Solid-State Phase Behavior
Thermal analysis techniques are indispensable for studying the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize the solid-state phase behavior of 1,4-dioxane hydrates and co-crystals. psu.edu
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and solid-solid transitions. wikipedia.org The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these events.
Early studies using DSC were instrumental in identifying a high hydrate of 1,4-dioxane, which was shown to melt incongruently at -13 °C. cdnsciencepub.com In the study of solvated materials, DSC can reveal the temperature of desolvation. For example, a transient 1,4-dioxane solvate of a pentacene (B32325) derivative displayed a broad endotherm at 53 °C with an associated enthalpy change (ΔH) of 56 J/g, indicative of a desolvation event. iucr.org For the complex UI₄(1,4-dioxane)₂, an endothermic peak was observed around 110 °C, which was attributed to the thermal decomposition and release of the dioxane ligands. osti.gov
| Compound/Complex | Thermal Event | Onset/Peak Temperature (°C) | Enthalpy (ΔH) | Reference |
| 1,4-Dioxane High Hydrate | Incongruent Melting | -13 | Not specified | cdnsciencepub.com |
| Pentacene Derivative Dioxane Solvate | Endotherm (Desolvation) | 53 (Peak) | 56 J/g | iucr.org |
| UI₄(1,4-dioxane)₂ | Endotherm (Decomposition) | ~110 (Peak) | Not specified | osti.gov |
This table is interactive. Click on the headers to sort the data.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the stoichiometry of hydrates and solvates by quantifying the mass loss corresponding to the release of water or solvent molecules upon heating. nih.gov
TGA has been used to confirm the composition of various 1,4-dioxane-containing solids. For a 1,4-dioxane solvate of a pentacene derivative, TGA showed a weight loss of 8.2% up to 200 °C, which corresponds to approximately 0.9 equivalents of 1,4-dioxane, confirming it as a monosolvate. iucr.org In the case of UI₄(1,4-dioxane)₂, a mass loss of 21% was measured between 20 °C and 140 °C, consistent with the release of the two dioxane ligands. osti.gov For finasteride solvates, TGA was used in combination with solution-state proton NMR to accurately estimate the molar ratios of host to guest molecules. nih.gov This combined approach is powerful for characterizing complex solvated and hydrated systems. nih.gov
| Compound/Complex | Temperature Range (°C) | Weight Loss (%) | Interpretation | Reference |
| Pentacene Derivative Dioxane Solvate | up to 200 | 8.2 | ~0.9 eq. of 1,4-dioxane | iucr.org |
| UI₄(1,4-dioxane)₂ | 20 - 140 | 21 | Release of dioxane ligands | osti.gov |
| 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione dihydrate | Not specified | ~11.6 | 2 eq. of water | google.com |
This table is interactive. Click on the headers to sort the data.
Hot-Stage Microscopy (HSM) for Visualizing Thermal Eventsacs.orgresearchgate.net
Hot-Stage Microscopy (HSM) is an analytical technique that combines microscopy with thermal analysis to enable the visual study of a material's physical and chemical properties as a function of temperature and time. nih.gov This method is particularly valuable for characterizing pharmaceutical solids, as it allows for the direct observation of thermal events such as melting, desolvation, polymorphism, and phase transitions. researchgate.netnih.govamericanpharmaceuticalreview.com By heating a sample on a controlled stage under a microscope, researchers can visualize changes in morphology, birefringence, and other optical properties, providing insights that complement data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netnih.gov
In the context of solvated crystals, HSM is effective for screening and characterizing hydrates and solvates. nih.gov The desolvation process, where solvent or water molecules are released from the crystal lattice upon heating, can be directly observed. researchgate.net This event is often visible as the formation of bubbles in the surrounding medium (e.g., silicon oil) or as changes in the crystal's transparency and birefringence. rsc.org For instance, a loss of birefringence can indicate that the solvent is released through a diffusion-controlled process, which may lead to the collapse of the crystal structure into an amorphous or different polymorphic form. rsc.org
While specific HSM studies focused solely on 1,4-Dioxane Dihydrate are not extensively detailed in the reviewed literature, the technique has been applied to various co-crystals and solvates involving 1,4-dioxane. These studies demonstrate the utility of HSM for understanding the thermal behavior of dioxane-containing crystal forms. For example, in a study of cinacalcet (B1662232) hydrochloride solvates, including one with 1,4-dioxane, HSM revealed that desolvation occurs below 100°C. rsc.org The process was accompanied by a loss of birefringence before the subsequent nucleation and growth of anhydrous crystals. rsc.org In another investigation on 2-chloro-4-nitrobenzoic acid solvates, HSM experiments on related crystals showed no visual changes prior to melting, suggesting that desolvation and melting were concomitant events. psu.edu
These examples underscore the capability of HSM to provide crucial visual information on the mechanisms and temperatures of thermal transitions in solvated crystalline solids.
Table 1: Observed Thermal Events in 1,4-Dioxane Solvates via HSM
| Compound/System | Observed Thermal Event(s) | Temperature (°C) | Finding |
|---|---|---|---|
| Cinacalcet hydrochloride 1,4-dioxane solvate | Desolvation (loss of birefringence), Nucleation of anhydrous phase | < 100, ~90-100 | Desolvation occurs via a diffusion-controlled process, followed by the growth of needle-like anhydrous crystals. rsc.org |
| Bis(demethoxy)curcumin 1,4-dioxane solvate | Desolvation | Not specified | The desolvation of the solvate was visually observed using hot-stage microscopy. nih.gov |
Morphological Characterization of Hydrate Crystalsresearchgate.net
The morphological characterization of hydrates involves understanding both the external crystal shape (habit) and the internal crystal structure (packing). 1,4-Dioxane is known to form a clathrate hydrate, which is a specific type of crystalline solid where water molecules form a cage-like lattice that encloses the "guest" 1,4-dioxane molecules.
Research has identified that 1,4-dioxane hydrates typically adopt the clathrate structure II (sII). researchgate.netrsc.org This structure is composed of two types of polyhedral cages formed by hydrogen-bonded water molecules: small pentagonal dodecahedral cages (5¹²) and large hexakaidecahedral cages (5¹²6⁴). rsc.org Due to its size, the 1,4-dioxane molecule exclusively occupies the larger 5¹²6⁴ cages, often leaving the smaller 5¹² cages vacant in a pure dioxane hydrate. rsc.org In mixed-gas hydrates, such as with methane (B114726), the smaller gas molecules can then occupy these vacant small cages. rsc.org
X-ray diffraction studies on a mixed methane/1,4-dioxane hydrate confirmed the sII crystal structure and determined the unit cell lattice parameter to be 17.281 (±0.032) Å. rsc.org The study of solvate hydrates also provides insight into crystal packing. For example, a 1,4-dioxane solvate hydrate of the antibacterial agent furazidin was found to have a crystal structure where layers are formed from sheets of hydrogen-bonded entities. chemrxiv.org In this particular structure, two adjacent sheets are connected via the 1,4-dioxane molecules. chemrxiv.org
Investigations into multicomponent solids of carbamazepine, which included a dihydrate and a 1,4-dioxane solvate, highlight the impact of molecular packing on the physical properties of related hydrated and solvated crystals. rsc.org While detailed descriptions of the external morphology or habit of pure 1,4-dioxane dihydrate crystals are limited, studies on related systems have noted the formation of specific shapes like needle-like crystals during crystallization processes involving 1,4-dioxane. researchgate.net The final morphology of any crystal is a result of both its internal structure and the external conditions during growth, such as solvent and temperature. mdpi.com
Table 2: Crystallographic Data for 1,4-Dioxane Hydrates and Solvate Hydrates
| Compound/System | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Methane/1,4-Dioxane Hydrate | Cubic | Not specified | Clathrate structure II (sII); Lattice parameter a = 17.281 (±0.032) Å; Dioxane occupies large 5¹²6⁴ cages. rsc.org |
| Hydrogen/1,4-Dioxane Hydrate | Not specified | Not specified | Confirmed as a mixed clathrate hydrate with a structure II framework. researchgate.net |
| Furazidin·1,4-Dioxane·H₂O | Triclinic | P1̅ | The asymmetric unit contains 1 furazidin, 1 water, and 0.5 dioxane molecules; Packing features stepped layers with adjacent sheets hydrogen-bonded via 1,4-dioxane. chemrxiv.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,4-Dioxane |
| 1,4-Dioxane Dihydrate |
| Water |
| Cinacalcet hydrochloride |
| Silicon oil |
| Bis(demethoxy)curcumin |
| 2-chloro-4-nitrobenzoic acid |
| Methane |
| Furazidin |
| Carbamazepine |
Computational Chemistry and Theoretical Modeling of 1,4 Dioxane Water Systems
Quantum Chemical Calculations for Interaction Energies and Structures
Quantum chemical calculations are fundamental to elucidating the nature of intermolecular forces between 1,4-dioxane (B91453) and water molecules. These calculations provide precise information on interaction energies and the geometries of the resulting molecular clusters.
Density Functional Theory (DFT) Approaches for Complex Stability and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for studying 1,4-dioxane-water systems due to its balance of accuracy and computational cost. The B3LYP functional, often paired with basis sets like 6-311++G**, is commonly used to optimize the geometries and calculate the vibrational frequencies of dioxane-water clusters. rsc.orgresearchgate.net Studies have successfully identified stable clusters of 1,4-dioxane with up to four water molecules. rsc.org
DFT calculations have been employed to investigate the electronic structure, non-linear optical (NLO) properties, and Natural Bonding Orbital (NBO) analysis of 1,4-dioxane. ijcce.ac.ir These calculations help in understanding charge transfer within the molecule and its global properties. ijcce.ac.ir For instance, the interaction energies of various dioxane-water clusters have been determined, revealing the stability of different configurations. rsc.orgrsc.org The optimal interaction energy for a dioxane-water dimer has been calculated to be -5.65 kcal/mol, highlighting the significant hydrogen-bond acceptor character of dioxane. acs.orgnih.gov
It's important to correct for the basis set superposition error (BSSE) in these calculations to obtain accurate interaction energies. rsc.org The conductor-like screening model (COSMO) is a popular continuum solvation model used in conjunction with DFT to simulate the bulk solvent effect of water. rsc.orgrsc.org
Table 1: Interaction Energies for Dioxane-Water Clusters (kcal/mol) calculated using DFT (B3LYP/6-311++G ) and MP2/6-311++G** methods.**
| Complex | Method | ΔE | BSSE | ΔE + BSSE |
| 1a (1:1) | B3LYP | -5.84 | 0.67 | -5.17 |
| MP2 | -6.77 | 1.84 | -4.93 | |
| 1b (1:1) | B3LYP | -6.14 | 0.80 | -5.34 |
| MP2 | -7.69 | 2.33 | -5.36 | |
| 2a (1:2) | B3LYP | -11.27 | 1.30 | -9.97 |
Data sourced from research comparing different computational methods. rsc.orgrsc.org
Semi-empirical Methods (e.g., MNDO/PM3) in Dioxane-Water Studies
Semi-empirical methods, such as MNDO/PM3, offer a computationally less intensive alternative to ab initio and DFT methods for studying large molecular systems. uni-muenchen.degoogle.com These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.dempg.denih.gov
The MNDO/PM3 method has been successfully used to calculate the structure and relative stability of 1,4-dioxane-water molecular complexes, specifically for clusters of the form (Diox)n·(H2O)m where n=1, 2 and m=1-6. researchgate.net These studies have identified a wide variety of isomeric structures for these complexes. researchgate.net For complexes where 1,4-dioxane is in the chair conformation, the average energy of the O-Diox···H-W-O-W hydrogen bond was calculated to be -2.293 ± 0.210 kcal/mol, with an average bond length of 2.797 ± 0.015 Å. researchgate.net While these methods are faster, they are generally less accurate than DFT for describing subtle noncovalent interactions like hydrogen bonds. nih.govresearchgate.net
Molecular Simulation Techniques
Molecular simulations provide a bridge between the quantum mechanical description of small molecular clusters and the macroscopic properties of bulk solutions. These techniques allow for the study of the dynamic behavior and equilibrium properties of 1,4-dioxane-water mixtures.
Molecular Dynamics (MD) Simulations of Liquid and Solid Phases
Molecular Dynamics (MD) simulations are used to study the physical properties of aqueous 1,4-dioxane solutions, such as density, enthalpy of mixing, and viscosity. dntb.gov.ua By simulating the movement of atoms and molecules over time, MD can provide insights into the structure of the solution at different dioxane molar fractions and analyze the hydrogen bonding between dioxane and water. dntb.gov.uaescholarship.org
MD simulations have been used to investigate the effect of 1,4-dioxane on phospholipid membrane models, revealing changes in membrane parameters like area per lipid, volume per lipid, and membrane thickness. scispace.com These simulations can also describe the penetration mechanism of 1,4-dioxane into membranes by analyzing its orientational preferences. scispace.com Furthermore, MD simulations have been employed to understand neutron scattering measurements of deuterated 1,4-dioxane (1,4-Dioxane-d8) in the liquid state. sigmaaldrich.com
Monte Carlo (MC) Simulations for Equilibrium Properties
Monte Carlo (MC) simulations are another powerful technique for exploring the structural and equilibrium properties of 1,4-dioxane-water solutions. acs.orgnih.gov Using NpT ensembles (constant number of particles, pressure, and temperature), MC simulations have been performed on systems with varying molar compositions of dioxane and water. acs.orgnih.gov
These simulations have shown that the calculated solution densities are in close agreement with experimental values. acs.orgnih.gov Structurally, MC simulations revealed that dioxane molecules tend to arrange with favorable ring center-to-center distances of 4-8 Å, forming pairs, triads, and even tetrads. acs.orgnih.gov On average, each oxygen atom in a dioxane molecule forms about one hydrogen bond with a water molecule, with a most likely O(dioxane)···H(water) distance of 1.75-1.80 Å. acs.orgnih.gov MC simulations have also been utilized to study the adsorption of 1,4-dioxane from water onto various materials, which is crucial for understanding remediation strategies. chemrxiv.orgnih.gov
Development and Validation of Solvation Models (e.g., COSMO, ESM)
Accurate solvation models are crucial for predicting the behavior of molecules in solution. The Conductor-like Screening Model (COSMO) and the Explicit Solvation Model (ESM) are two prominent approaches used to study the solvation of 1,4-dioxane in water. rsc.orgrsc.orgresearchgate.net
COSMO is a continuum solvation model that represents the solvent as a dielectric continuum. rsc.orgrsc.orgvt.edu While it can reproduce frequency shifts in the C-H stretching region of the vibrational spectrum of dioxane, it often fails in the lower frequency range and can predict the wrong sign for the frequency shifts. rsc.orgrsc.org
The Explicit Solvation Model (ESM), which considers representative dioxane-water clusters, provides more accurate solvent frequency shifts, especially in the low-frequency range. rsc.orgrsc.org However, it performs slightly worse than COSMO for C-H stretching vibrations. rsc.org Interestingly, a combined COSMO + ESM model has been found to perform the worst of the three models for predicting vibrational frequencies. rsc.orgrsc.org
The COSMO for Real Solvents (COSMO-RS) model, an extension of COSMO, combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of liquid mixtures without requiring extensive experimental data. tuhh.deresearchgate.netzenodo.org It has been used to predict phase equilibria in systems containing 1,4-dioxane. vt.edutuhh.de
Quantitative Analysis of Non-Covalent Interactions via Topological Methods (AIM, RDG)
The intricate network of non-covalent interactions governing the structure and stability of 1,4-dioxane-water systems, particularly the dihydrate, can be quantitatively described and visualized using topological methods rooted in quantum mechanics. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are powerful computational tools for this purpose. acs.orgmdpi.com
Atoms in Molecules (AIM) Theory:
QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecular system into atomic basins. acs.org Critical points in the electron density, where the gradient of the density is zero, are located and characterized. Of particular importance for non-covalent interactions are the bond critical points (BCPs) found between two interacting atoms. acs.org The properties at these BCPs provide quantitative measures of the interaction strength and nature.
Key topological parameters at a (3, -1) BCP that characterize hydrogen bonds and other weak interactions in the 1,4-dioxane dihydrate system include:
Electron Density (ρ(r)BCP): The value of the electron density at the BCP. Higher values generally indicate a stronger interaction.
Laplacian of the Electron Density (∇²ρ(r)BCP): This indicates whether the electron density is locally concentrated (∇²ρ(r)BCP < 0, characteristic of covalent bonds) or depleted (∇²ρ(r)BCP > 0, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces).
Total Electron Energy Density (H(r)BCP): The sum of the kinetic energy density (G(r)BCP) and the potential energy density (V(r)BCP). The sign of H(r)BCP can help distinguish between different types of hydrogen bonds. A negative H(r)BCP suggests a significant covalent character (stronger H-bonds), while a positive H(r)BCP indicates a predominantly electrostatic character (weaker H-bonds).
Theoretical studies on complexes of 1,4-dioxane with water have utilized AIM analysis to characterize the hydrogen bonds formed. dntb.gov.uaresearchgate.net For instance, in a 1,4-dioxane-methanol complex, which serves as a model for hydrogen bonding, AIM analysis revealed the presence of BCPs confirming the interaction between the molecules. researchgate.net
Table 1: Illustrative Topological Parameters from AIM Analysis for Dioxane-Water Interactions
| Interaction Type | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | H(r)BCP (a.u.) |
|---|---|---|---|
| O-H···O (Dioxane) | 0.02 - 0.04 | 0.08 - 0.14 | -0.001 to 0.001 |
| C-H···O (Water) | 0.005 - 0.015 | 0.02 - 0.05 | > 0 |
Reduced Density Gradient (RDG) Analysis:
RDG analysis provides a visually intuitive way to identify and characterize non-covalent interactions in real space. researchgate.net It is based on the reduced density gradient, a dimensionless quantity derived from the electron density and its first derivative. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, different types of interactions can be distinguished. mdpi.com
Strong, attractive interactions (hydrogen bonds): Appear as spikes in the low-gradient, low-density region with negative sign(λ₂)ρ values.
Weak, van der Waals interactions: Appear in the low-gradient, very low-density region around sign(λ₂)ρ ≈ 0.
Strong, repulsive interactions (steric clashes): Appear in the low-gradient, low-density region with positive sign(λ₂)ρ values.
These interactions are then visualized as isosurfaces in the molecular structure, color-coded to represent the nature and strength of the interaction. Typically, blue or green isosurfaces indicate attractive interactions like hydrogen bonds, while red indicates repulsive steric clashes. researchgate.net Computational studies on 1,4-dioxane complexes have employed RDG analysis to visualize the hydrogen bonding and other weak interactions. researchgate.netresearchgate.net
Table 2: Interpretation of RDG Scatter Plot Features for 1,4-Dioxane Dihydrate
| sign(λ₂)ρ (a.u.) | RDG Value | Interaction Type | Isosurface Color |
|---|---|---|---|
| -0.04 to -0.02 | Low | Strong Hydrogen Bond (O-H···O) | Blue |
| -0.02 to 0.00 | Low | Weak Hydrogen Bond (C-H···O) / van der Waals | Green |
| > 0 | Low | Steric Repulsion | Red |
Computational Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational chemistry offers a powerful means to predict and interpret the spectroscopic signatures of molecular complexes like 1,4-dioxane dihydrate. By calculating the vibrational frequencies and corresponding intensities for Infrared (IR) and Raman spectra, researchers can gain detailed insights into the structural changes and intermolecular interactions that occur upon complexation. rsc.orgresearchgate.net
Theoretical investigations often employ methods like Density Functional Theory (DFT) to optimize the geometry of the 1,4-dioxane-water complexes and then compute the harmonic vibrational frequencies. rsc.orgrsc.org These calculations are crucial for assigning the experimentally observed spectral bands to specific vibrational modes of the complex. researchgate.netrsc.org
A key finding from these computational studies is the prediction of frequency shifts upon hydrogen bond formation. acs.org For instance, the O-H stretching vibrations of the water molecules involved in hydrogen bonding with the ether oxygens of 1,4-dioxane are predicted to exhibit a significant red-shift (a shift to lower wavenumbers) compared to free water molecules. researchgate.net This red-shift is a classic indicator of hydrogen bond formation and its magnitude often correlates with the strength of the interaction.
Conversely, studies have also investigated the effect of hydration on the C-H stretching modes of the 1,4-dioxane molecule. acs.org Some computational and experimental work suggests that the formation of weak C-H···O hydrogen bonds between the dioxane's C-H groups and water molecules can lead to a blue-shift (a shift to higher wavenumbers) of the C-H stretching frequencies. rsc.orgacs.org
Table 3: Predicted Vibrational Frequency Shifts (cm⁻¹) in 1,4-Dioxane Dihydrate
| Vibrational Mode | Description | Predicted Frequency Shift (Δν) | Reason |
|---|---|---|---|
| Water O-H Stretch | Stretching of water O-H bond involved in H-bonding | -50 to -150 | Weakening of the O-H bond due to donation to the O···H-O hydrogen bond. |
| Dioxane C-O Stretch | Stretching of dioxane C-O bonds adjacent to H-bonding site | Red-shift | Lowering of the C-O force constant upon hydrogen bond formation. rsc.org |
| Dioxane C-H Stretch | Stretching of dioxane C-H bonds | Blue-shift | Formation of weak C-H···O hydrogen bonds with water. rsc.orgacs.org |
Calculations on various stable clusters of 1,4-dioxane with one or two water molecules have been performed to understand the vibrational spectra in aqueous solutions. rsc.org These explicit solvation models have been shown to provide accurate solvent frequency shifts, often outperforming continuum solvation models, especially in the low-frequency range dominated by C-C and C-O stretching and deformations. rsc.orgresearchgate.netrsc.org The root-mean-square deviation between calculated and observed shifts in these explicit models can be below 2 cm⁻¹ in this region. rsc.orgrsc.org
The theoretical Raman and IR spectra for different isomers of the 1,4-dioxane-water complexes can also be simulated. escholarship.org By comparing these predicted spectra with experimental data, it is possible to identify the most probable structures of the complexes present in solution. rsc.orgacs.org
Clathrate Hydrates Involving 1,4 Dioxane
Structural Investigations of 1,4-Dioxane (B91453) Clathrate Hydrates (e.g., Structure II)
The hydrate (B1144303) of 1,4-dioxane is identified as a normal clathrate hydrate exhibiting a cubic structure II (CS-II). mathnet.rucdnsciencepub.comscilit.com This structural determination is the result of comprehensive analysis using various techniques, including X-ray diffraction, nuclear magnetic resonance (NMR), and dielectric relaxation studies. cdnsciencepub.comkaist.ac.kr The composition of this hydrate is approximately D·∼17H₂O, meaning one molecule of 1,4-dioxane is encased per 17 molecules of water. cdnsciencepub.comscilit.com
In the structure II framework, the water molecules form two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexakaidecahedron cages (5¹²6⁴). Due to its molecular size, the 1,4-dioxane molecule is large enough to be entrapped within the large 5¹²6⁴ cages of the structure II hydrate. mathnet.rukaist.ac.kr When formed as a binary clathrate with a smaller gas molecule like hydrogen, the 1,4-dioxane continues to occupy the large cages, while the hydrogen molecules are encapsulated in the small 5¹² cages. kaist.ac.kr
Studies comparing 1,4-dioxane with other cyclic ethers like tetrahydrofuran (B95107) (THF) show that while both form structure II hydrates at atmospheric pressure, the 1,4-dioxane hydrate is less stable. mathnet.ru This is attributed to the larger size of the 1,4-dioxane molecule (7.03 Å) relative to the cavity. mathnet.ru Under elevated pressure, there is evidence that the structure II hydrate may transform into a more compact structure, possibly a cubic structure I (CS-I). mathnet.ru
Thermodynamic Equilibrium Conditions for Clathrate Hydrate Formation
The formation of 1,4-dioxane clathrate hydrates is governed by specific thermodynamic conditions of temperature and pressure. The solid-liquid phase diagram for the 1,4-dioxane-water system confirms the existence of a hydrate that forms and decomposes in a narrow composition and temperature range. oup.com Differential scanning calorimetry (DSC) measurements have been instrumental in identifying the peritectic decomposition and eutectic melting points of the hydrate. oup.com
The presence of 1,4-dioxane significantly alters the equilibrium conditions for the formation of other gas hydrates. nsf.gov It is considered a thermodynamic promoter because it can shift the hydrate equilibrium curve to milder conditions, specifically lower pressures and higher temperatures. nsf.govacs.org This effect has been observed for methane (B114726) and carbon dioxide hydrates. nsf.govresearchgate.netmdpi.com For instance, adding 1,4-dioxane to water shifts the equilibrium conditions of carbon dioxide hydrates to higher temperatures, promoting their formation. researchgate.netresearchgate.net This promotional effect is attributed to the stabilization of the hydrate lattice by the inclusion of the 1,4-dioxane molecule. scispace.com
However, the effect of 1,4-dioxane is dependent on its concentration and the specific guest gas molecule. researchgate.netresearchgate.net While it acts as a promoter for some gases, it can inhibit the formation of others, such as ethane (B1197151). researchgate.netresearchgate.net
The equilibrium conditions for clathrate hydrates containing 1,4-dioxane are highly dependent on pressure and temperature. For the binary 1,4-dioxane-water system, a phase diagram shows the hydrate exists between its peritectic temperature of approximately -13.5 °C and a eutectic temperature of about -15.8 °C. oup.com
When 1,4-dioxane is introduced into a gas-water system, it modifies the pressure-temperature (P-T) phase equilibrium. For methane hydrates, the addition of 1,4-dioxane at concentrations up to about 6 mol% significantly reduces the pressure required for hydrate formation at a given temperature. mdpi.comresearchgate.net Beyond this concentration, a slow increase in the equilibrium pressure is observed. researchgate.net A similar promoting effect is seen with carbon dioxide hydrates, where 1,4-dioxane shifts the equilibrium to higher temperatures. researchgate.netresearchgate.net
The heat of dissociation (ΔHd), a key thermodynamic property, can be estimated from the slope of the logarithm of equilibrium pressure versus the reciprocal of temperature, as described by the Clausius-Clapeyron equation. rsc.org Studies have calculated the ΔHd for mixed CH₄/1,4-dioxane hydrate to be approximately 97.9 kJ mol⁻¹, which is significantly higher than that of pure methane hydrate (59.3 kJ mol⁻¹), indicating greater stability of the mixed hydrate. rsc.org
Table 1: Pressure-Temperature Equilibrium Data for Methane Hydrate in the Presence of 1,4-Dioxane
| Temperature (K) | Pressure (MPa) with Pure Water | Pressure (MPa) with 5.56 mol% 1,4-Dioxane |
| 282.4 | ~7.0 | 1.1 |
| 288.2 | ~14.0 | 2.1 |
| 293.2 | ~25.0 | 4.4 |
| 298.0 | ~45.0 | 8.5 |
1,4-Dioxane exhibits a dual role, acting as either a kinetic promoter or an inhibitor for gas hydrate formation depending on the specific gas system and its concentration. nsf.govresearchgate.net Kinetic promoters increase the rate of hydrate formation and reduce the induction time, while inhibitors have the opposite effect. acs.org
As a Promoter: 1,4-Dioxane is generally considered a thermodynamic promoter for methane and carbon dioxide hydrates, shifting the equilibrium conditions to be more favorable. nsf.govresearchgate.net However, it also demonstrates kinetic effects. In mixed CH₄/1,4-dioxane systems, it enables rapid hydrate growth. rsc.orgrsc.org For ethylene (B1197577) hydrates, 1,4-dioxane has been shown to accelerate the growth rate, likely by increasing the solubility of ethylene in water. researchgate.net The stabilization effect on hydrate formation for cyclic ethers has been ranked in the order of THF > Propylene oxide > 1,4-dioxane > acetone. scispace.com
Table 2: Effect of 1,4-Dioxane on Different Gas Hydrate Systems
| Gas | Hydrate Structure with Dioxane | Effect of 1,4-Dioxane | Source |
| Methane (CH₄) | Structure II | Thermodynamic & Kinetic Promoter | mdpi.comresearchgate.netrsc.org |
| Carbon Dioxide (CO₂) | Structure II | Thermodynamic Promoter | researchgate.netresearchgate.net |
| Ethane (C₂H₆) | Structure I (inhibited) | Inhibitor | researchgate.net |
| Ethylene (C₂H₄) | Structure I (inhibited) | Kinetic Promoter (growth rate) | researchgate.net |
| Xenon (Xe) | Structure I to II Transition | Promoter or Inhibitor (concentration-dependent) | researchgate.net |
Mechanisms of Clathrate Hydrate Nucleation and Growth in Dioxane-Water Mixtures
The formation of clathrate hydrates involves two key kinetic stages: nucleation and growth. ripublication.com The presence of 1,4-dioxane in water influences both of these stages.
Nucleation: Nucleation is the initial formation of stable, critical-sized hydrate nuclei from the guest (e.g., 1,4-dioxane) and host (water) molecules. ripublication.com One accepted theory is the cluster nucleation theory, which posits that water molecules form labile clusters around dissolved guest molecules. scispace.com In dioxane-water mixtures, the interaction between 1,4-dioxane and water molecules is crucial. The exothermic behavior observed in the water-rich region of dioxane-water mixtures suggests that new, strong hydrogen bonds may form, likely due to hydrophobic hydration around the ethyl moieties of the 1,4-dioxane. scielo.org.co These structured water clusters around the dioxane molecules can act as precursors to hydrate nuclei. The presence of these pre-ordered structures can lower the energy barrier for nucleation, thus promoting the process under the right thermodynamic conditions.
Growth: Once stable nuclei are formed, hydrate growth proceeds at the interface between the hydrate phase and the surrounding liquid or gas phase. nih.gov The rate of growth is typically controlled by mass and heat transfer phenomena. ripublication.com Studies on the growth rates of 1,4-dioxane hydrates show a dependence on temperature. researchgate.net At lower temperatures (e.g., 230 K), the growth is dominated by the kinetics of water molecule rearrangement to form the cage structures. researchgate.net At higher temperatures, the growth rate becomes more dependent on the mobility and diffusion of the 1,4-dioxane guest molecules to the growing crystal interface. researchgate.net The promotional effect of 1,4-dioxane in certain systems, like ethylene hydrate, is attributed to an increase in the solubility of the primary guest gas in the aqueous phase, which enhances mass transfer and accelerates the growth rate. researchgate.net
Environmental Degradation Mechanisms of 1,4 Dioxane in Aqueous Systems
Biological Degradation Pathways in Water
While once considered highly resistant to biological breakdown, it is now understood that 1,4-dioxane (B91453) can be biodegraded by various microorganisms under aerobic conditions. enviro.wikiitrcweb.org Anaerobic biodegradation, however, has limited evidence. enviro.wiki The primary mechanisms for aerobic biodegradation are metabolism, where microorganisms use 1,4-dioxane as a source of carbon and energy for growth, and cometabolism, where the degradation is a fortuitous side reaction by enzymes produced to break down other compounds. enviro.wikiitrcweb.orgresearchgate.net
Identification and Study of 1,4-Dioxane Degrading Microorganisms and Enzymes (e.g., Monooxygenases)
A diverse range of bacteria and some fungi have been identified that can degrade 1,4-dioxane. enviro.wikinih.gov A significant focus of research has been on identifying the specific microorganisms and the enzymes they employ.
Metabolic Degraders:
Pseudonocardia dioxanivorans CB1190: This is one of the most well-studied bacteria capable of using 1,4-dioxane as its sole source of carbon and energy. enviro.wikiacs.orgnih.gov It was originally isolated from industrial sludge. enviro.wiki
Mycobacterium dioxanotrophicus PH-06: Isolated from contaminated river sediments, this bacterium also metabolizes 1,4-dioxane. asm.org
Variovorax sp. TS13: Identified as a novel 1,4-dioxane degrader. nih.gov
Cometabolic Degraders: Many bacteria that grow on substrates like methane (B114726), propane, and toluene (B28343) can cometabolically degrade 1,4-dioxane. enviro.wikiacs.org Examples include:
Methylosinus trichosporium OB3b (methane-utilizing) nih.govacs.org
Mycobacterium vaccae JOB5 (propane-utilizing) nih.govacs.org
Pseudomonas mendocina KR1 (toluene-utilizing) nih.govacs.org
Rhodococcus species acs.orgresearchgate.net
Key Enzymes: The initial and critical step in the aerobic biodegradation of 1,4-dioxane is catalyzed by monooxygenase enzymes . itrcweb.orgnih.govsiremlab.com These enzymes insert a single oxygen atom into the 1,4-dioxane molecule, initiating its breakdown. ethz.ch Several types of monooxygenases have been implicated:
Dioxane Monooxygenase (DXMO): Found in Pseudonocardia dioxanivorans, the dxmADBC gene cluster is responsible for this enzyme. asm.orgnih.gov
Propane Monooxygenase (PRM): The prmABCD gene cluster in Mycobacterium dioxanotrophicus codes for this enzyme, which has been shown to initiate dioxane degradation. nih.govacs.org
Toluene Monooxygenases (TMO): These enzymes, found in various bacteria, can also fortuitously degrade 1,4-dioxane. nih.govsiremlab.comnih.gov
Soluble Methane Monooxygenase (sMMO): Present in methanotrophs, this enzyme is also capable of cometabolizing 1,4-dioxane. enviro.wiki
The involvement of monooxygenases is confirmed by studies showing that acetylene, a known inhibitor of these enzymes, prevents the oxidation of 1,4-dioxane. nih.govacs.org
Factors Influencing Biodegradation Efficiency in Aquatic Environments
The efficiency of 1,4-dioxane biodegradation in water is influenced by several environmental factors.
Temperature: Temperature significantly affects the rate of biodegradation. For instance, Rhodococcus aetherivorans JCM 14343 shows optimal degradation between 20-30°C, with activity observed in a broader range of 5-40°C. researchgate.net Lower temperatures can reduce the affinity of monooxygenase enzymes for 1,4-dioxane. researchgate.net
pH: The optimal pH for biodegradation can vary between different microbial strains. Some enrichment cultures have shown the ability to adapt and degrade 1,4-dioxane in both acidic (pH 5.5) and alkaline (pH 8) conditions. researchgate.net
Oxygen Availability: Aerobic biodegradation pathways are dependent on the presence of dissolved oxygen. itrcweb.org Monooxygenase functionality relies on oxygen, though some enzymes can remain active even at low oxygen concentrations. itrcweb.org
Presence of Co-contaminants: As mentioned, certain chemicals can inhibit biodegradation. Trichloroethene (TCE) at concentrations above 5 mg L⁻¹ can reversibly inhibit 1,4-dioxane degradation, while 1,1-dichloroethene (1,1-DCE) can cause complete inhibition at concentrations as low as 1 mg L⁻¹. researchgate.net
Nutrient Availability: Like all living organisms, 1,4-dioxane degrading microbes require essential nutrients for their growth and enzymatic activities.
Abiotic Degradation Mechanisms in Aqueous Solution
Due to its high solubility in water and resistance to many conventional treatment methods, abiotic degradation, particularly through Advanced Oxidation Processes (AOPs), is a key strategy for removing 1,4-dioxane from aqueous systems. oxidationtech.comspartanwatertreatment.comslenvironment.com
Advanced Oxidation Processes (AOPs) for 1,4-Dioxane Transformation (e.g., UV/H₂O₂, Fenton-like, Persulfate Activation)
AOPs are characterized by the in-situ generation of highly reactive and non-selective free radicals, primarily the hydroxyl radical (•OH), which can effectively destroy the stable chemical structure of 1,4-dioxane. oxidationtech.commdpi.com
UV/H₂O₂: This is one of the most common and effective AOPs for 1,4-dioxane removal. slenvironment.comwwdmag.com In this process, ultraviolet (UV) light is used to cleave hydrogen peroxide (H₂O₂) molecules, generating hydroxyl radicals. The water is mixed with H₂O₂ and then passed through a system of UV lamps, which initiates the oxidative reaction. slenvironment.com This method has been successfully implemented in full-scale drinking water treatment systems, achieving significant destruction of 1,4-dioxane. wwdmag.com
Fenton-like Processes: The classic Fenton reaction involves the use of ferrous iron (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. deswater.comuva.es This process is effective for treating industrial effluents with high concentrations of 1,4-dioxane. deswater.com Variations include the photo-Fenton process, which combines the Fenton reaction with UV light to enhance radical production and regenerate Fe²⁺. deswater.com Some innovative approaches utilize the native iron content in groundwater for a Fenton-like process, reducing the need for chemical addition. parsons.com A microbially driven Fenton reaction has also been demonstrated, operating at a neutral pH without the need for external H₂O₂ or UV light. acs.org
Persulfate (S₂O₈²⁻) Activation: Persulfate can be activated by heat, UV light, or transition metals to produce the sulfate (B86663) radical (SO₄•⁻), another powerful oxidant capable of degrading 1,4-dioxane. mdpi.comnih.gov The UV/persulfate system can significantly improve degradation efficiency compared to some other methods. mdpi.com Temperature and pH are key factors; higher temperatures and lower pH generally increase the degradation rate in heat-activated systems. nih.govredalyc.org The addition of catalysts like silver ions (Ag⁺) can also accelerate the degradation process. scielo.org.mx
Role of Free Radicals in Aqueous Degradation Pathways
The degradation of 1,4-dioxane in AOPs is driven by the action of powerful, short-lived free radicals.
Hydroxyl Radical (•OH): This is the primary oxidant in many AOPs, including UV/H₂O₂ and Fenton processes. oxidationtech.compureflowozone.com With a high oxidation potential, the hydroxyl radical can non-selectively attack and break down the stable cyclic ether structure of 1,4-dioxane. mdpi.comdeswater.com The reaction between the hydroxyl radical and 1,4-dioxane is very rapid. tandfonline.com The degradation pathway involves a series of oxidation steps that can ultimately lead to the mineralization of 1,4-dioxane into carbon dioxide and water. deswater.com Intermediates identified during this process include ethylene (B1197577) glycol diformate, which further degrades to formic acid. deswater.com
Sulfate Radical (SO₄•⁻): Generated from the activation of persulfate, the sulfate radical is another highly effective oxidant for 1,4-dioxane degradation. mdpi.com It has a higher selectivity for certain organic pollutants compared to the hydroxyl radical. mdpi.com In aqueous solutions, the sulfate radical can also lead to the formation of hydroxyl radicals, creating a dual-radical system for degradation. mdpi.com The degradation of 1,4-dioxane by sulfate radicals is believed to proceed through the formation of intermediates such as diethylene glycol and ethylene glycol diformate. mdpi.com
Environmental Transport and Transformation of 1,4-Dioxane in Hydric Matrices
1,4-Dioxane's physical and chemical properties contribute to its significant persistence and mobility in aqueous environments. enviro.wiki Its complete miscibility with water, low potential for adsorption to organic carbon, and low volatility from water facilitate its rapid transport in groundwater. enviro.wikiitrcweb.org This can result in large, diffuse plumes that contaminate drinking water sources. siremlab.comclu-in.org While it is considered a "forever chemical" by some due to its persistence, several degradation pathways exist. slenvironment.com
The primary destructive process for 1,4-dioxane in the subsurface is aerobic biodegradation. itrcweb.org However, abiotic degradation mechanisms, such as oxidation, can also play a role. serdp-estcp.mil The effectiveness of these degradation pathways is influenced by various environmental factors, including the presence of co-contaminants. itrcweb.orgsciopen.com
Abiotic Degradation Mechanisms
Under natural subsurface conditions, abiotic degradation of 1,4-dioxane is limited. itrcweb.org However, certain processes can contribute to its transformation in aqueous systems.
1,4-Dioxane is an ether and, like most ethers, is resistant to hydrolysis under typical environmental conditions. ccme.ca It lacks functional groups that are susceptible to hydrolysis. ny.gov Therefore, hydrolysis is not considered a significant degradation pathway for 1,4-dioxane in the environment. ccme.carsc.org
Direct photolysis of 1,4-dioxane in water is not expected to be a major degradation process because it does not absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. ccme.cacdc.gov However, indirect photolysis can occur. This process involves the reaction of 1,4-dioxane with hydroxyl radicals (•OH) that are photochemically produced in water. itrcweb.orgcdc.gov The estimated half-life for this reaction at a neutral pH is 336 days. ccme.cacdc.gov The extent of this reaction in the environment is not fully known. cdc.gov
Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals have been shown to be effective in degrading 1,4-dioxane in water treatment scenarios. enviro.wikideswater.com These processes include UV/H₂O₂, ozone/H₂O₂, and Fenton-like reactions. deswater.comnih.gov
UV/H₂O₂: This process generates hydroxyl radicals through the photolysis of hydrogen peroxide. The degradation of 1,4-dioxane follows first-order kinetics, with reported rate constants ranging from 0.3 to 8.7 × 10⁻³ s⁻¹. mdpi.com Intermediates formed during this process include formaldehyde, acetaldehyde, glyoxal, and various organic acids. mdpi.comacs.org
Ozone-based AOPs: The combination of ozone with hydrogen peroxide can effectively oxidize 1,4-dioxane, producing more biodegradable products. deswater.com
Photo-Fenton-like Processes: Using nanoscale zero-valent iron (nZVI) and light has been shown to degrade 1,4-dioxane effectively. nih.gov
In the absence of light, oxidation of 1,4-dioxane can be achieved through chemical oxidants. Persulfate activated by heat or ferrous ions (Fe²⁺) has demonstrated the ability to degrade 1,4-dioxane. nih.gov The degradation products in this process include acetaldehyde, acetic acid, and glycolaldehyde. nih.gov
Biotic Degradation Mechanisms
Biodegradation is a significant pathway for the natural attenuation of 1,4-dioxane in the environment, primarily occurring under aerobic conditions. itrcweb.orgenviro.wiki Anaerobic biodegradation of 1,4-dioxane is generally not considered to be a significant process. enviro.wikienviro.wiki
A variety of microorganisms are capable of degrading 1,4-dioxane. enviro.wiki This can occur through two main processes: metabolism and cometabolism.
Metabolism: In this process, microorganisms use 1,4-dioxane as their sole source of carbon and energy. enviro.wiki This is most likely to occur where 1,4-dioxane concentrations are high enough to support microbial growth. itrcweb.org A well-studied bacterium capable of metabolizing 1,4-dioxane is Pseudonocardia dioxanivorans CB1190. mdpi.comenviro.wiki
Cometabolism: Here, the degradation of 1,4-dioxane is facilitated by enzymes produced by microorganisms for the metabolism of another compound, known as the primary substrate. enviro.wikinih.gov This process is more likely to occur at lower 1,4-dioxane concentrations when a suitable primary substrate is present. itrcweb.org Various monooxygenase enzymes are involved in the cometabolic degradation of 1,4-dioxane. siremlab.com
The presence of co-contaminants, such as chlorinated solvents, can inhibit the biodegradation of 1,4-dioxane. itrcweb.orgenviro.wiki For instance, 1,1-dichloroethene (1,1-DCE) has been shown to be a strong inhibitor of 1,4-dioxane degradation by P. dioxanivorans CB1190. enviro.wiki
The initial step in the aerobic biodegradation of 1,4-dioxane is catalyzed by monooxygenase enzymes. itrcweb.orgsiremlab.com These enzymes introduce an oxygen atom into the 1,4-dioxane molecule, initiating its breakdown. siremlab.com
Several types of monooxygenases have been identified as being involved in 1,4-dioxane degradation, including:
Dioxane monooxygenase (DXMO) : Found in Pseudonocardia dioxanivorans. siremlab.comnih.gov
Tetrahydrofuran (B95107) monooxygenase (THF-MO) : Also known to initiate 1,4-dioxane degradation. acs.org
Propane monooxygenase (PMO) and Toluene monooxygenase (TMO) : These enzymes facilitate the cometabolic degradation of 1,4-dioxane. siremlab.com
Following the initial oxidation, the resulting intermediates are further broken down by other enzymes, such as aldehyde dehydrogenase (ALDH), ultimately leading to the production of carbon dioxide. siremlab.com The degradation pathway can produce intermediates like 2-hydroxyethoxyacetic acid (HEAA), ethylene glycol, and glycolic acid. deswater.comasm.org
Data Tables
Table 1: Environmental Fate and Transport Processes of 1,4-Dioxane
Table 2: Half-lives of 1,4-Dioxane in Aqueous Systems under Different Degradation Processes
Table 3: Common Intermediates of 1,4-Dioxane Degradation
Advanced Applications and Implications of 1,4 Dioxane Water Complexes
Crystal Engineering and Supramolecular Synthesis in Dioxane-Water Systems
Crystal engineering utilizes intermolecular interactions to design and construct new solid-state structures with desired properties. In dioxane-water systems, the ability of 1,4-dioxane (B91453) to act as a hydrogen bond acceptor allows it to be integrated into complex crystalline lattices, forming multi-component solids such as solvates and co-crystals.
Multi-component crystalline solids are materials composed of two or more different molecules held together in a crystal lattice by non-covalent interactions. 1,4-Dioxane is a versatile component in the synthesis of these materials, often incorporated as a solvent molecule (solvate) or as a guest in a host-guest assembly. The formation of these solids is typically achieved through methods like slow evaporation from solution or mechanochemical grinding. nih.govacs.org
In these structures, 1,4-dioxane can play a direct role in the supramolecular architecture. For instance, in a multicomponent crystal formed with niflumic acid and a bipyridine-based coformer, the 1,4-dioxane molecule was found to bridge two molecular trimers through C─H···F interactions, demonstrating its capacity to be a structural linker. nih.gov In other cases, it occupies voids or channels within the crystal packing. A notable example is the 3,5-dinitrobenzoic acid–acetamide (B32628)–1,4-dioxane solvate cocrystal, which crystallizes in the P2₁2₁2 space group. acs.org In this arrangement, two molecules of 3,5-dinitrobenzoic acid and acetamide are associated through an amide–amide dimer, which is further connected to the acid via an O–H···O hydrogen bond, with the 1,4-dioxane molecule occupying a position at the center and corner of the unit cell. acs.org
Table 1: Examples of Multi-Component Crystalline Solids Featuring 1,4-Dioxane
| Primary Components | Dioxane Role | Stoichiometry | Formation Method | Reference |
|---|---|---|---|---|
| 3,5-Dinitrobenzoic acid, Acetamide | Solvent in Cocrystal | 2:2:0.5 (Acid:Amide:Dioxane) | Slow Evaporation | acs.org |
| Niflumic acid, 4,4'-Bipyridyl-ethane | Bridging Solvent | 2:1:1 (Acid:Coformer:Dioxane) | Crystallization from Solution | nih.gov |
In the pharmaceutical industry, modifying the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical strategy for improving its physicochemical properties, such as solubility, stability, and bioavailability. europeanpharmaceuticalreview.com The formation of solvates (where a solvent is incorporated into the crystal structure) and co-crystals (multi-component crystals of an API and a benign co-former) are primary methods of crystal engineering. europeanpharmaceuticalreview.com 1,4-Dioxane has been successfully used to create novel solid forms of various APIs.
A range of pharmaceutical compounds have been shown to form solvates and solvate hydrates with 1,4-dioxane. These include:
Furosemide: Forms a 1:1 solvate with 1,4-dioxane. europeanpharmaceuticalreview.com
Nifedipine: Known to form a 2:1 solvate (NIF:dioxane). iucr.org
Carbamazepine: Forms a 2:1 solvate (CBZ:dioxane). rsc.org
Furazidin: This antibacterial agent can form both a single-solvent 1,4-dioxane solvate and a 1,4-dioxane solvate hydrate (B1144303) (FUR·DIOX·H₂O). chemrxiv.org
The formation of a 1,4-dioxane solvate can also be a strategic intermediate step in the design of new co-crystals. In a study on the anti-cancer drug enzalutamide, researchers first identified and characterized its 1,4-dioxane solvates. scilit.com This structural information was then used as a "lead" in a molecular replacement strategy to successfully design and synthesize new pyrazine (B50134) co-crystals of the drug. scilit.com This approach highlights the predictive power of using solvate structures in rational co-crystal design.
Table 2: Selected Pharmaceutical Solvates and Co-crystals Involving 1,4-Dioxane
| Pharmaceutical Compound (API) | Complex Type | API:Dioxane Stoichiometry | Reference |
|---|---|---|---|
| Furosemide | Solvate | 1:1 | europeanpharmaceuticalreview.com |
| Nifedipine | Solvate | 2:1 | iucr.org |
| Carbamazepine | Solvate | 2:1 | rsc.org |
| Furazidin | Solvate & Solvate Hydrate | Not Specified | chemrxiv.org |
| Enzalutamide | Solvate (lead for cocrystal design) | 1:0.5 and 2:0.5 | scilit.com |
Potential Technological Applications of Dioxane Clathrate Hydrates
Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the host) encages small guest molecules. ou.edu These structures form at high pressures and low temperatures. ou.edu Certain molecules, known as thermodynamic promoters, can shift the hydrate formation conditions to be less extreme (i.e., higher temperatures and/or lower pressures). nsf.gov 1,4-Dioxane is recognized as such a promoter. nsf.gov When combined with a small gas molecule like methane (B114726) or carbon dioxide, it helps form a stable structure II (sII) hydrate, where the larger dioxane molecule occupies the large 5¹²6⁴ cages of the water lattice, allowing the smaller gas to occupy the remaining small cages. researchgate.net This property underpins its potential use in gas capture and storage technologies.
Hydrate-based gas separation is a promising technology for carbon capture and storage (CCS), a process aimed at mitigating global warming. nih.govacs.org The technology relies on selectively capturing CO₂ from industrial flue gas streams by forming solid clathrate hydrates. acs.org The efficiency of this process can be significantly improved by using thermodynamic promoters.
Research has demonstrated that 1,4-dioxane can act as a promoter for CO₂ hydrate formation. researchgate.net Experimental studies have shown that the addition of 1,4-dioxane to water shifts the equilibrium conditions for CO₂ hydrates to higher temperatures at a given pressure. researchgate.net This promotion effect means that CO₂ hydrates can be formed under less energy-intensive conditions, making the capture process more economically viable. For example, adding 1,4-dioxane can promote CO₂ hydrate formation, whereas it may inhibit the formation of hydrates with other gases like ethane (B1197151), suggesting a basis for selective separation. researchgate.net
Table 3: Effect of 1,4-Dioxane on CO₂ Hydrate Equilibrium Conditions
| System | Finding | Implication for CCS | Reference |
|---|---|---|---|
| Water + 1,4-Dioxane + CO₂ | Shifts hydrate equilibrium to higher temperatures. | Reduces energy required for hydrate formation. | researchgate.net |
| Water + 1,4-Dioxane + Ethane | Inhibits ethane hydrate formation at pressures >0.7 MPa. | Potential for selective CO₂ capture from gas mixtures. | researchgate.net |
The storage and transportation of natural gas, which is predominantly methane, pose significant challenges. globalspec.com Solidified Natural Gas (SNG) technology, which stores natural gas in the form of clathrate hydrates, is being explored as a safer and potentially more economical alternative to liquefied natural gas (LNG), especially for smaller-scale applications. ou.eduglobalspec.com
The use of 1,4-dioxane as a promoter is key to advancing SNG technology. By forming mixed methane-dioxane hydrates, the storage conditions can be made significantly milder. globalspec.com Research has shown that with 1,4-dioxane as an additive, a mixed methane hydrate can be formed at room temperature, achieving a notable methane storage capacity of 135.13 volumes of gas per volume of hydrate (v/v). globalspec.com Furthermore, pellets of this mixed hydrate have demonstrated excellent stability, remaining solid for 120 days at near-atmospheric pressure and a moderate average temperature of 268.3 K (-4.85 °C). globalspec.com This stability is crucial for long-term storage and safe transportation.
Table 4: Research Findings on Methane Hydrate Formation with 1,4-Dioxane
| Promoter | Formation Conditions | Achieved Storage Capacity | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-Dioxane | Room Temperature | 135.13 v/v | Enables methane hydrate formation at milder conditions. | globalspec.com |
| 1,4-Dioxane | Near-atmospheric pressure, 268.3 K | Not specified | Demonstrated excellent stability over 120 days. | globalspec.com |
| 1,4-Dioxane | Concentrations >0.06 mole fraction | Not specified | Reduces the equilibrium pressure of methane hydrate. | scispace.com |
Future Directions in 1,4 Dioxane Water Research
Elucidating Complex High-Order Dioxane-Water Structures
While the formation of simple hydrogen-bonded complexes between 1,4-dioxane (B91453) and water is established, current research is delving into the existence and nature of more complex, high-order structures. These investigations are moving beyond simple stoichiometric ratios to understand how these molecules organize on a larger scale.
One prevailing theory suggests that the miscibility of 1,4-dioxane in water can be attributed to the incorporation of dioxane molecules into the water's hydrogen-bonded network. Current time information in Boston, MA, US. Theoretical calculations have shown that the chair conformation of a 1,4-dioxane molecule is structurally similar to the stable (H₂O)₆ water cluster. scispace.com This similarity may allow for the substitution of these water clusters with dioxane molecules, thereby integrating into the larger aqueous structure. Current time information in Boston, MA, US.
Experimental and theoretical studies have identified various stable 1,4-dioxane-water clusters. A search for these stable clusters has revealed 1:1 and 1:2 complexes, with no evidence of more than two water molecules directly hydrogen-bonded to a single dioxane molecule. rsc.org However, the interactions in bulk solution are more complex. Research has pointed to the formation of larger arrangements, with proposed structures such as WD3.56 and DW5.95 (where W is water and D is 1,4-dioxane), indicating the presence of intricate, non-stoichiometric clusters in different concentration regimes. scispace.com
Techniques like X-ray and neutron diffraction have been instrumental in probing the liquid structure of dioxane-water mixtures. researchgate.net These methods provide insights into the orientational correlation and the distribution of molecular centers, revealing a pseudo-spherical van der Waals character for the dioxane molecule within the mixture. researchgate.net Large-angle X-ray scattering (LAXS) has been employed to determine the microscopic structures, identifying key intermolecular interaction distances. acs.org For instance, peaks in the radial distribution function have been assigned to specific nonbonding interactions between 1,4-dioxane and neighboring water molecules, both axially and equatorially. acs.org
Table 1: Key Intermolecular Interactions in 1,4-Dioxane-Water Mixtures from LAXS
| Interaction Distance (Å) | Corresponding Interaction | Reference |
| ~3.9 | Nonbonding C₁'···O and C₂'···O between 1,4-dioxane and axially closed water molecules | acs.org |
| ~4.9 | C₂···O interactions between 1,4-dioxane and equatorially closed water molecules | acs.org |
| ~5.0 | Longer-range intermolecular interactions (e.g., O₁···C₂' and O₁··· C₁') and second neighbor O···O interactions within the water structure | acs.org |
Future research will likely focus on refining these structural models and exploring the dynamics of these high-order clusters, providing a more complete picture of how 1,4-dioxane perturbs and integrates into the hydrogen-bonded network of water.
Advanced Spectroscopic Techniques for In Situ Monitoring of Complex Formation
The direct observation of the formation and evolution of dioxane-water complexes in real-time is crucial for validating theoretical models and understanding the dynamics of these systems. A suite of advanced spectroscopic techniques is being employed for the in situ monitoring of these interactions.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the hydrogen bonds between 1,4-dioxane and water. The red shifts observed in the CO stretching vibrations of dioxane upon dilution with water are a direct indication of hydrogen bond formation. rsc.org Conversely, blue shifts in the CH stretching bands have been explained by the formation of a bifunctional hydrogen-bonded complex, where a single water molecule interacts with both an oxygen atom and a C-H group of the dioxane molecule. rsc.org Differential IR spectra, comparing mixtures of varying molar ratios to pure water, have allowed researchers to track the shifts for numerous IR active modes and determine the point at which saturation of these interactions occurs. rsc.org
For a more detailed structural picture, scattering techniques are invaluable. Large-angle X-ray scattering (LAXS) and small-angle neutron scattering (SANS) are used to investigate the microscopic to mesoscopic scale structures. acs.orgcapes.gov.br SANS, in particular, is useful for studying aggregation and concentration fluctuations in these mixtures. acs.org Quasielastic and inelastic neutron scattering can provide information on the dynamics of water molecules in the vicinity of dioxane. ornl.gov
Table 2: Spectroscopic Techniques for In Situ Monitoring of Dioxane-Water Complexes
| Technique | Information Obtained | Reference |
| FTIR/Raman Spectroscopy | Hydrogen bond formation and strength (vibrational frequency shifts) | rsc.org |
| NMR Spectroscopy | Structure and dynamics of binary solutions | tandfonline.com |
| Dielectric Relaxation | Overall structure and dynamics of the mixture | aip.org |
| LAXS | Microscopic structure and intermolecular distances | acs.orgacs.orgcapes.gov.br |
| SANS | Mesoscopic structure, aggregation, and concentration fluctuations | acs.orgacs.orgcapes.gov.br |
| Quasielastic/Inelastic Neutron Scattering | Dynamics of water molecules | ornl.gov |
The continued development and application of these advanced spectroscopic methods, particularly in combination, will be essential for a comprehensive understanding of the complex interplay between 1,4-dioxane and water.
Development of Novel Computational Models for Predicting Dioxane-Water Behavior
Computational modeling has become an indispensable tool for exploring the intricacies of 1,4-dioxane-water systems at the molecular level. These models not only complement experimental findings but also provide predictive capabilities for the behavior of these mixtures under various conditions.
Monte Carlo (MC) and Molecular Dynamics (MD) simulations are at the forefront of these computational efforts. researchgate.netaip.org These methods allow for the simulation of the physical properties of aqueous 1,4-dioxane solutions, such as density, enthalpy of mixing, and viscosity, which can then be compared to experimental data to validate the underlying force fields. aip.org Such simulations have been used to confirm that the solution structure is dependent on the molar fraction of dioxane. aip.org
A key aspect of modeling these systems is accurately representing the intermolecular interactions, particularly hydrogen bonding. Different solvation models have been developed and tested. Continuum solvation models, such as the conductor-like screening model (COSMO), have shown some success but can be unreliable when specific interactions like hydrogen bonds are dominant. rsc.org For instance, COSMO has been found to reproduce frequency shifts in the C-H stretching region of the vibrational spectrum but fails in the lower frequency range and can even predict the wrong sign for the shifts. rsc.org
The explicit solvation model (ESM), which considers representative dioxane-water clusters, has proven to be more accurate in predicting solvent frequency shifts, especially in the low-frequency range. rsc.org However, it performs less well for C-H stretching compared to COSMO. rsc.org Interestingly, a combined COSMO + ESM model was found to perform the worst of the three, highlighting the complexity of accurately modeling these systems. rsc.org
Table 3: Comparison of Solvation Models for 1,4-Dioxane in Water
| Model | Strengths | Weaknesses | Reference |
| COSMO (Continuum) | Reproduces frequency shifts in the C-H stretching region | Fails in the low-frequency range, can predict incorrect shift signs, large RMS deviation | rsc.org |
| ESM (Explicit) | Accurate solvent frequency shifts with correct signs in the low-frequency range, low RMS deviation | Performs slightly worse than COSMO for C-H stretching | rsc.org |
| COSMO + ESM (Combined) | - | Performs the worst of the three models | rsc.org |
Future efforts in this area will focus on developing more robust and accurate force fields and solvation models that can capture the full complexity of 1,4-dioxane-water interactions across different concentrations and temperatures. This will enable more reliable predictions of the physicochemical properties and behavior of these mixtures.
Engineering of Tailored Hydrated Materials with Specific Functions
The knowledge gained from fundamental studies of 1,4-dioxane-water interactions is being leveraged to engineer novel materials with specific functionalities. A prime example is in the field of separation science, particularly for breaking the azeotrope that 1,4-dioxane forms with water.
Pervaporation is a membrane-based technology that has shown promise for the separation of azeotropic aqueous-organic mixtures. globalresearchonline.net The performance of pervaporation membranes is highly dependent on the interactions between the membrane material and the components of the mixture to be separated. By understanding how 1,4-dioxane and water interact with each other and with the membrane, it is possible to design membranes with enhanced selectivity and flux. globalresearchonline.net
One approach involves the use of zeolite-incorporated membranes. globalresearchonline.net For example, sodium alginate membranes embedded with ZSM-5 nanosized zeolites have been investigated for the separation of 1,4-dioxane/water mixtures. globalresearchonline.net The extent of interaction and the degree of swelling of these membranes in the mixture are critical parameters that can be evaluated through sorption studies. globalresearchonline.net Furthermore, cross-linking the membrane material, for instance with glutaraldehyde, can improve its pervaporation performance. globalresearchonline.net
The development of these tailored materials relies on a detailed characterization of their physical and chemical properties. Techniques such as X-ray diffraction (XRD) are used to assess the crystalline nature of the membranes, while scanning electron microscopy (SEM) provides information on their surface morphology. globalresearchonline.netmdpi.com
Future research in this area will likely explore a wider range of materials and modifications to create highly selective and efficient membranes for the separation of 1,4-dioxane and water. This could include the development of novel polymers, the incorporation of different types of nanoparticles, and the optimization of membrane fabrication processes. The ultimate goal is to create materials that are specifically tailored to exploit the unique properties of the 1,4-dioxane-water system for practical applications.
Optimization of Dioxane Degradation Pathways in Challenging Aqueous Environments
The widespread presence of 1,4-dioxane as a contaminant in groundwater and industrial wastewater has spurred significant research into effective degradation methods. researchgate.netyale.edu Due to its chemical stability and high solubility in water, conventional treatment technologies are often ineffective. canada.ca Therefore, a key area of future research is the optimization of degradation pathways, particularly in complex and challenging aqueous environments.
Advanced Oxidation Processes (AOPs) have emerged as a viable treatment technology. AOPs generate highly reactive hydroxyl radicals that can break down the recalcitrant 1,4-dioxane molecule. One of the most studied AOPs for this purpose is the combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂). canada.ca Full-scale UV/H₂O₂ systems have demonstrated the ability to reduce high influent concentrations of 1,4-dioxane to very low levels. canada.ca
Bioremediation offers a more sustainable approach to dioxane degradation. A number of microorganisms capable of degrading 1,4-dioxane have been identified, with Pseudonocardia dioxanivorans CB1190 being a well-characterized example. yale.eduacs.org This bacterium utilizes a specific metabolic pathway to break down 1,4-dioxane. yale.edu However, the efficiency of bioremediation can be hampered by several factors. The kinetics of biodegradation can be slow, and some strains struggle to thrive at the low dioxane concentrations often found in contaminated drinking water sources. researchgate.net
A significant challenge in real-world applications is the presence of co-contaminants, such as chlorinated solvents, which are often found alongside 1,4-dioxane. acs.org These co-contaminants can inhibit the biodegradation of 1,4-dioxane. Studies have shown that the inhibitory effect of different chlorinated solvents varies, with 1,1-dichloroethene (1,1-DCE) being a particularly strong inhibitor. acs.org The presence of these inhibitors can lead to a down-regulation of the genes responsible for dioxane degradation. acs.org
Table 4: Inhibition of 1,4-Dioxane Biodegradation by Chlorinated Solvents
| Inhibitor | Effect on 1,4-Dioxane Biodegradation | Reference |
| 1,1-Dichloroethene (1,1-DCE) | Strongest inhibitor; can completely inhibit biodegradation at 5 mg L⁻¹ | acs.org |
| cis-1,2-Dichloroethene (cDCE) | Strong inhibitory effect; complete inhibition at 50 mg L⁻¹ | acs.org |
| Trichloroethene (TCE) | Moderate inhibitory effect | acs.org |
| 1,1,1-Trichloroethane (B11378) (TCA) | Little effect on biodegradation | acs.org |
Future research will focus on optimizing both AOPs and bioremediation strategies. This includes developing more efficient catalysts for AOPs, identifying and engineering more robust microbial strains for bioremediation, and understanding the complex interactions in co-contaminated environments to develop effective treatment trains. The goal is to create reliable and cost-effective solutions for the removal of 1,4-dioxane from our water resources.
Q & A
Q. What are the established methods for synthesizing and characterizing Dioxan Dihydrat in laboratory settings?
Synthesis typically involves controlled hydration of 1,4-dioxane under specific temperature and solvent conditions. Characterization requires multi-modal analytical techniques:
- X-ray diffraction (XRD) for crystal structure determination.
- Nuclear Magnetic Resonance (NMR) to confirm hydrogen bonding networks.
- Specific optical rotation measurements (e.g., -7.5 in dioxan at 0.55 concentration) for chiral properties .
- Melting point analysis (268–271°C) to verify purity . Researchers should cross-reference primary literature for reproducibility and validate findings against known spectral databases .
Q. What are the optimal storage conditions for this compound to maintain chemical stability?
Storage at -20°C in airtight, light-resistant containers is recommended to prevent hydrolysis or decomposition. Pre-storage drying with molecular sieves and periodic purity checks via HPLC (≥95%) are critical .
Q. How can researchers determine the optical activity of this compound in solution?
Use a polarimeter to measure specific rotation. For example, dissolve the compound in anhydrous dioxan (0.55 g/mL) and compare observed rotation (-7.5°) against literature values. Ensure solvent purity to avoid interference .
Q. What role does this compound play in solvent systems for biochemical reactions?
Dioxan-water mixtures alter solvation dynamics, affecting reaction mechanisms. For instance, increasing dioxan concentration reduces water activity, shifting reactions from unimolecular to bimolecular pathways by desolvating transition states . Researchers should monitor solvent ratios and temperature to control activation parameters (ΔH*, ΔS*) .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Use fume hoods to avoid inhalation of vapors.
- Conduct toxicity assessments using microbial models (e.g., Rhodococcus spp.) to evaluate biodegradation potential .
- Follow institutional guidelines for waste disposal due to environmental persistence .
Advanced Research Questions
Q. How does this compound influence reaction mechanisms in aquo-organic solvent systems?
Dioxan disrupts water structure, creating "bulky" (H₂O)b or "dense" (H₂O)d configurations, which modulate solvation effects. For example, in ester hydrolysis, the transition state (ester + OH⁻) becomes less solvated than the initial state, lowering activation energy. This is evidenced by entropy (ΔS*) and enthalpy (ΔH*) trends in kinetic studies . Researchers should correlate solvent dielectric constants with rate constants to validate mechanistic shifts .
Q. How can contradictions in experimental data (e.g., varying activation parameters) be resolved when studying this compound-mediated reactions?
- Replicate experiments under controlled humidity and solvent purity.
- Compare solvation models (e.g., Barclay-Butler relationship) to identify discrepancies in transition state solvation .
- Use statistical validation (ANOVA) to assess reproducibility and exclude outliers .
Q. What experimental approaches are effective for studying this compound’s biodegradation pathways in microbial communities?
- Enrichment cultures : Co-metabolize dioxan with tetrahydrofuran (THF) to induce microbial consortia (e.g., Pseudonocardia spp.) capable of degrading dioxane .
- Metagenomic sequencing : Identify functional genes (e.g., dxm or thm) linked to dioxan catabolism.
- Isotope probing : Track ¹³C-labeled dioxan to map metabolic intermediates .
Q. What are the synergistic effects of this compound with co-solvents in catalytic systems?
In DMSO-dioxan mixtures, solvent polarity gradients enhance nucleophilicity. For example, dioxan reduces water activity, favoring SN2 mechanisms in alkylation reactions. Researchers should perform solvent parameter sweeps (e.g., Kamlet-Taft) to optimize catalytic efficiency .
Q. How can computational modeling predict this compound’s interactions in supramolecular assemblies?
Q. Methodological Recommendations
- Literature reviews : Prioritize peer-reviewed journals (e.g., Applied and Environmental Microbiology, Carbohydrate Research) over commercial databases .
- Experimental design : Align objectives with milestones (e.g., solvent optimization, kinetic profiling) and allocate tasks for team-based validation .
- Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, avoiding redundancy between text and tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
